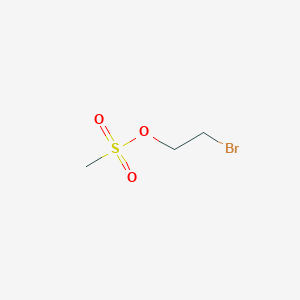

2-Bromoethyl methanesulfonate

Description

Overview of Alkyl Sulfonate Esters in Organic Chemistry

Alkyl sulfonate esters are a class of organic compounds characterized by the functional group R-OSO₂R', where R and R' are alkyl or aryl groups. periodicchemistry.com They are derivatives of sulfonic acids. periodicchemistry.com In the laboratory, they are indispensable reagents, primarily because the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. periodicchemistry.comwikipedia.org This reactivity stems from the fact that the sulfonate anion is a very weak base, stabilized by resonance, making its departure from a molecule energetically favorable. periodicchemistry.com

Commonly used sulfonate esters in organic synthesis include tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates). periodicchemistry.com These esters are typically prepared by reacting an alcohol with the corresponding sulfonyl chloride in the presence of a base. periodicchemistry.com This conversion of an alcohol, which has a poor leaving group (hydroxide), into a sulfonate ester transforms its reactivity to be more like that of an alkyl halide, opening up a wide array of possible chemical transformations. periodicchemistry.com

Significance of 2-Bromoethyl Methanesulfonate (B1217627) as a Versatile Synthetic Intermediate

2-Bromoethyl methanesulfonate, also known as 2-bromoethyl mesylate, is a bifunctional compound, meaning it possesses two reactive sites: a bromine atom and a methanesulfonate (mesylate) group. ontosight.ai This dual reactivity makes it a highly versatile intermediate in organic synthesis. The presence of both a good leaving group (mesylate) and a nucleophilically displaceable atom (bromine) allows for a variety of sequential or selective reactions.

The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions at the ethyl chain. Simultaneously, the bromine atom can also be displaced by a nucleophile. This characteristic allows for the introduction of two different functional groups into a two-carbon backbone, making it a valuable building block for the synthesis of more complex molecules. ontosight.ai Its utility is particularly noted in the preparation of pharmaceuticals and other biologically active compounds. ontosight.ai

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇BrO₃S |

| Molecular Weight | 203.06 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Bromoethyl mesylate, Methanesulfonic acid, 2-bromoethyl ester |

| CAS Number | 4239-10-5 |

| InChIKey | ZUAJICINWDWGQN-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. nih.govsigmaaldrich.com

Detailed Research Findings

The reactivity of this compound allows for its use in a variety of synthetic transformations. For instance, it can undergo nucleophilic substitution where the methanesulfonate group is displaced by nucleophiles such as amines or thiols. This makes it a useful reagent for introducing the 2-bromoethyl group into a molecule. The bromine can then be further functionalized in a subsequent step.

Research has shown its application in the synthesis of various complex molecules. For example, it has been used as a key intermediate in the preparation of compounds investigated for their potential biological activities. google.comgoogle.comgoogle.com The ability to selectively react one of the two functional groups is a key aspect of its synthetic utility.

In one documented synthesis, this compound was reacted with a phenol (B47542) to form an ether linkage, with the methanesulfonate acting as the leaving group. In other applications, its role as an alkylating agent is highlighted. ontosight.ai Alkylating agents are crucial in chemical synthesis for forming new carbon-carbon or carbon-heteroatom bonds.

The synthesis of this compound itself typically involves the reaction of 2-bromoethanol (B42945) with methanesulfonyl chloride in the presence of a base. researchgate.net This is a standard method for the preparation of sulfonate esters from alcohols.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-Toluenesulfonate (Tosylates) |

| Methanesulfonate (Mesylates) |

| Trifluoromethanesulfonate (Triflates) |

| 2-Bromoethanol |

| Methanesulfonyl chloride |

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO3S/c1-8(5,6)7-3-2-4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAJICINWDWGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195196 | |

| Record name | Ethanol, 2-bromo-, methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4239-10-5 | |

| Record name | Ethanol, 2-bromo-, methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004239105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoethyl methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-bromo-, methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethyl methanesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTM4Z2M8SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Bromoethyl Methanesulfonate

Purification and Isolation Techniques for 2-Bromoethyl Methanesulfonate (B1217627)

Following the synthesis, the crude 2-bromoethyl methanesulfonate must be purified to remove unreacted starting materials, the salt byproduct (e.g., triethylammonium (B8662869) chloride), and any side products. Standard laboratory purification techniques are employed to achieve high purity.

The typical workup procedure involves washing the reaction mixture with water to remove the water-soluble salt and any excess base. The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure.

For further purification, one or a combination of the following methods can be utilized:

Distillation: For liquid products like this compound, vacuum distillation is an effective method to separate the product from non-volatile impurities. The boiling point of a related compound, 2-(2-bromoethyl)-1,3-dioxane, is reported as 72-75°C at 2.0 mmHg, suggesting that vacuum distillation would be a suitable technique for this compound as well. chemicalbook.com

Chromatography: Column chromatography, particularly flash chromatography using silica (B1680970) gel, is a powerful technique for separating the desired product from closely related impurities. The choice of eluent is critical for achieving good separation.

Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, crystallization can be a highly effective purification method. This technique relies on the differential solubility of the product and impurities in a given solvent or solvent mixture at varying temperatures.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and identity.

Reactivity and Mechanistic Investigations of 2 Bromoethyl Methanesulfonate

Nucleophilic Substitution Reaction Pathways

2-Bromoethyl methanesulfonate (B1217627) possesses two potential leaving groups, the bromide ion (Br⁻) and the methanesulfonate (mesylate) ion (CH₃SO₃⁻). This structure allows for a detailed investigation into the competitive nature of nucleophilic substitution reactions.

Evaluation of Bromine as a Leaving Group

The bromine atom in 2-bromoethyl methanesulfonate can function as a leaving group in nucleophilic substitution reactions. The carbon-bromine bond can be cleaved, with the bromine departing as a stable bromide anion. The effectiveness of bromide as a leaving group is attributed to its stability as an anion, which is a consequence of the relatively low basicity of the bromide ion. uomustansiriyah.edu.iq In the context of alkyl halides, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, positioning bromide as a competent leaving group. pressbooks.pub

However, the reactivity of the bromine leaving group is also influenced by the presence of the methanesulfonate group on the same molecule. The highly electronegative nature of the methanesulfonate substituent can exert an inductive effect, influencing the partial positive charge on the carbon atom bonded to the bromine and thus affecting the rate of nucleophilic attack at that center. uomustansiriyah.edu.iq Studies on related α,ω-dibromoalkanes have shown that the separation distance between bromine atoms and the presence of other electronegative groups significantly affect the reaction rates and product distribution during substitution reactions. dtic.mil

Mesylate Group as a Leaving Group in SN2 Reactions

The methanesulfonate (mesylate) group is widely recognized as an excellent leaving group in nucleophilic substitution reactions, particularly those proceeding via an SN2 mechanism. ontosight.aiorganic-chemistry.org Its effectiveness stems from the fact that the mesylate anion is the conjugate base of a strong acid, methanesulfonic acid. pressbooks.pub The negative charge on the departing mesylate anion is stabilized through resonance, delocalizing the charge over the three oxygen atoms. youtube.com This charge dispersal results in a very stable and weakly basic anion, making it an excellent leaving group. uomustansiriyah.edu.iqpressbooks.pub

In SN2 reactions, a strong nucleophile attacks the electrophilic carbon in a concerted, single-step process, leading to the displacement of the leaving group. libretexts.org Given that this compound is a primary alkyl sulfonate, it is a prime substrate for SN2 reactions. masterorganicchemistry.compitt.edu The lack of steric hindrance around the primary carbon atom facilitates the backside attack characteristic of the SN2 mechanism. libretexts.orgmasterorganicchemistry.com The mesylate group's superior leaving ability, compared to halides like bromide, often makes the carbon to which it is attached the primary site of nucleophilic attack. masterorganicchemistry.com

Comparative Analysis of SN1 vs. SN2 Mechanisms in Alkyl Sulfonates

The competition between SN1 and SN2 pathways is a central theme in the study of nucleophilic substitution reactions. nih.gov The choice of mechanism is primarily dictated by the structure of the substrate, specifically the degree of substitution at the electrophilic carbon. masterorganicchemistry.com

SN2 Mechanism: This pathway is favored for primary and secondary alkyl substrates. masterorganicchemistry.compitt.edu It involves a bimolecular, single-step process where the nucleophile attacks the substrate as the leaving group departs. libretexts.org For primary alkyl sulfonates like this compound, the SN2 mechanism is strongly favored due to the low steric hindrance and the instability of the corresponding primary carbocation that would be formed in an SN1 reaction. masterorganicchemistry.comsavemyexams.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. pitt.edu

SN1 Mechanism: This pathway becomes significant for tertiary substrates, which can form a stable carbocation intermediate. masterorganicchemistry.comsavemyexams.com It is a two-step process involving the slow formation of a carbocation followed by rapid attack by the nucleophile. organic-chemistry.org For primary substrates like this compound, the SN1 pathway is highly unlikely because primary carbocations are energetically unfavorable. masterorganicchemistry.com

Therefore, for this compound, nucleophilic substitution reactions are expected to proceed almost exclusively through the SN2 mechanism. The primary nature of the alkyl chain strongly disfavors the formation of a carbocation intermediate required for an SN1 reaction.

Elimination Reaction Kinetics and Thermodynamics

Gas-Phase Pyrolysis Studies and Activation Energy Determination

The gas-phase elimination kinetics of this compound have been studied in a static system. These reactions are typically unimolecular and follow a first-order rate law. researchgate.net For this compound, the pyrolysis was investigated over a temperature range of 310–380°C. The rate coefficient for this elimination reaction is described by the Arrhenius equation:

log k₁ (s⁻¹) = (11.70 ± 0.43) – (172.8 ± 4.8) kJ mol⁻¹ / (2.303RT) researchgate.net

From this equation, the activation energy for the gas-phase pyrolysis of this compound is determined to be 172.8 ± 4.8 kJ mol⁻¹. researchgate.net This value provides a quantitative measure of the energy barrier that must be overcome for the elimination reaction to occur. The reaction is interpreted to proceed through a mechanism involving an intimate ion pair. researchgate.net

| Compound | log A (s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Temperature Range (°C) |

|---|---|---|---|

| This compound | 11.70 ± 0.43 | 172.8 ± 4.8 | 310–380 |

| 2-Chloroethyl methanesulfonate | 11.67 ± 0.50 | 173.9 ± 6.0 | 310–380 |

Influence of Substituents on Elimination Rates and Mechanisms

The rate of elimination reactions is sensitive to the nature of the substituents on the alkyl chain. In a comparative study of the gas-phase elimination of 2-haloethyl methanesulfonates, the bromo-substituted compound was found to be more reactive than the chloro-substituted one. researchgate.net At a temperature of 340°C, the rate constant (k₁) for this compound was 9.46 × 10⁻⁴ s⁻¹, while for 2-chloroethyl methanesulfonate it was 7.12 × 10⁻⁴ s⁻¹. researchgate.net This suggests that electronic factors of the halogen substituent play a role in the elimination reaction. researchgate.net

Further studies on a series of 2-substituted ethyl methanesulfonates have shown that both electronic and steric factors influence the reaction rates. researchgate.net When plotting the logarithm of the relative rate constants against Taft's σ* values (a measure of polar substituent effects), a good correlation is observed, indicating the importance of electronic effects. researchgate.net Similarly, correlations with steric parameters also suggest that the size of the substituent impacts the reaction rate. researchgate.net The mechanism for these eliminations is proposed to involve an intimate ion-pair type of transition state. researchgate.net

Rearrangement Reactions and Isomerization Processes

While this compound does not typically undergo large-scale skeletal rearrangements under standard nucleophilic substitution conditions, its reactivity is significantly influenced by intramolecular processes, specifically neighboring group participation (NGP) by the bromine atom. mugberiagangadharmahavidyalaya.ac.in This phenomenon, also known as anchimeric assistance, can affect both the rate of reaction and the stereochemical outcome. mugberiagangadharmahavidyalaya.ac.indalalinstitute.com

The mechanism involves the bromine atom, located at the β-position to the methanesulfonate leaving group, acting as an internal nucleophile. mugberiagangadharmahavidyalaya.ac.in In the initial step of a substitution reaction, the lone pair electrons on the bromine can attack the carbon atom bearing the methanesulfonate group, displacing it to form a cyclic bromonium ion intermediate. mugberiagangadharmahavidyalaya.ac.in This intramolecular process is often faster than the direct attack by an external nucleophile. dalalinstitute.com

Reactions with Specific Nucleophiles

This compound is an effective alkylating agent, reacting with a wide range of nucleophiles. The dual presence of a bromide and a superior methanesulfonate leaving group allows for sequential reactions, but typically the methanesulfonate is displaced first due to its exceptional leaving group ability. However, for the purpose of this section, we will consider it as a 2-bromoethylating agent where the mesylate is the leaving group.

This compound readily reacts with primary and secondary amines via nucleophilic substitution (SN2) to yield the corresponding N-alkylated products. These reactions are fundamental in constructing more complex molecules containing an aminoethyl moiety.

The alkylation of primary amines can sometimes lead to mixtures of mono- and di-alkylated products, as the resulting secondary amine can be more nucleophilic than the starting primary amine. wikipedia.org However, selective mono-N-alkylation can be achieved under specific conditions. For example, using a cesium base like cesium hydroxide (B78521) in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) at room temperature allows for the efficient and selective synthesis of secondary amines from primary amines and alkyl bromides. google.com Tertiary amines react with alkylating agents like this compound to form quaternary ammonium (B1175870) salts. libretexts.org

| Amine Substrate | Product | Reaction Conditions | Notes | Reference |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | Secondary Amine (R-NH-CH₂CH₂Br) | 1.2 eq. Alkyl Bromide, CsOH, DMSO, 23°C | Provides high selectivity for mono-alkylation over di-alkylation. | google.com |

| Secondary Amine (R₂NH) | Tertiary Amine (R₂N-CH₂CH₂Br) | Standard SN2 conditions | A common method for synthesizing tertiary amines. | thieme-connect.de |

| Tertiary Amine (R₃N) | Quaternary Ammonium Salt ([R₃N-CH₂CH₂Br]⁺ MsO⁻) | Standard SN2 conditions | The reaction typically stops at the quaternary salt as no further alkylation is possible. | libretexts.org |

Alcohols are generally poor nucleophiles for direct reaction with sulfonate esters. However, upon deprotonation with a strong base (e.g., sodium hydride, NaH) they form potent nucleophiles known as alkoxides (RO⁻). researchgate.net The reaction of an alkoxide with an alkyl sulfonate, such as this compound, is known as the Williamson Ether Synthesis. researchgate.net

This SN2 reaction is a highly effective and common method for preparing ethers. In this context, the alkoxide attacks the carbon atom attached to the methanesulfonate group, displacing the mesylate leaving group to form a 2-bromoethyl ether. This product retains the bromo functionality, which can be used for subsequent chemical transformations. The reaction works best with primary sulfonates like this compound to avoid competing elimination reactions. researchgate.net

Thiols (R-SH) and their conjugate bases, thiolates (RS⁻), are excellent sulfur-based nucleophiles. masterorganicchemistry.com Thiolates are significantly more nucleophilic than their corresponding alkoxides and are less basic, which minimizes side reactions like elimination. masterorganicchemistry.com Consequently, they react efficiently with this compound in an SN2 fashion to produce 2-bromoethyl thioethers (also known as sulfides). masterorganicchemistry.com This reaction is the sulfur-analogue of the Williamson ether synthesis and is a primary method for forming carbon-sulfur bonds. masterorganicchemistry.com

Other sulfur-containing nucleophiles also react. For instance, sodium disulfide can be used to introduce a disulfide linkage. researchgate.net Modern methods sometimes employ odorless thiol surrogates, such as potassium xanthates, which react with alkyl halides to generate thioethers under transition-metal-free conditions. mdpi.comresearchgate.net

| Sulfur Nucleophile | Product | Reaction Conditions | Notes | Reference |

|---|---|---|---|---|

| Thiolate (RS⁻) | 2-Bromoethyl Thioether (RS-CH₂CH₂Br) | SN2 conditions (e.g., NaH/Thiol, then alkylating agent) | A highly efficient method for forming C-S bonds. | masterorganicchemistry.com |

| Potassium Xanthate (ROCS₂K) | 2-Bromoethyl Thioether (Intermediate forms, then decomposes to thioether) | DMSO, 100°C | An odorless and stable alternative to using thiols directly. | mdpi.com |

| Sodium Disulfide (Na₂S₂) | Bis(2-bromoethyl) disulfide (BrCH₂CH₂-S-S-CH₂CH₂Br) | Reaction with 2-bromoethyl derivative | Forms a disulfide linkage. | researchgate.net |

Applications of 2 Bromoethyl Methanesulfonate in Advanced Organic Synthesis

As a Key Alkylating Reagent

Alkylating agents are fundamental reagents in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nbinno.com Methanesulfonates, such as 2-bromoethyl methanesulfonate (B1217627), are recognized as potent alkylating agents, often utilized for their ability to introduce alkyl groups into various molecules. nih.govmedchemexpress.com Their reactivity is attributed to the sulfonate group's capacity to act as a superior leaving group in nucleophilic substitution reactions. researchgate.net

2-Bromoethyl methanesulfonate serves as an effective reagent for introducing a 2-bromoethyl group onto nucleophilic substrates. The primary reaction occurs via the displacement of the highly reactive methanesulfonate group. The resulting product contains a terminal bromine atom, which can participate in subsequent synthetic steps. This two-stage reactivity allows for the sequential introduction of different functionalities, making it a valuable tool for creating complex molecules. The initial alkylation provides a foundation, and the remaining bromo group offers a site for further elaboration, such as another nucleophilic substitution or elimination reaction.

The formation of bonds between carbon and heteroatoms (such as oxygen, nitrogen, or sulfur) is a cornerstone of organic synthesis, essential for building the core structures of many pharmaceuticals and materials. nih.govlibretexts.org As a strong electrophile, this compound readily reacts with a wide array of heteroatomic nucleophiles. This reactivity enables the efficient construction of C-O, C-N, and C-S bonds, which are prevalent in numerous organic compounds. researchgate.net

The general mechanism involves the attack of a nucleophile on the carbon atom attached to the methanesulfonate group, leading to the displacement of the mesylate and the formation of a new carbon-heteroatom bond. This process is fundamental to many of the applications discussed below, including the synthesis of ethers, heterocyclic systems, and other complex derivatives.

Role in Polymer Chemistry and Material Science

Incorporation into Ionic Liquids and Fluorinated Organic Materials

Further investigation into proprietary research databases or specialized chemical literature may be required to find information on the applications of this specific compound.

Spectroscopic and Computational Characterization of 2 Bromoethyl Methanesulfonate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromoethyl methanesulfonate (B1217627) (CH₃SO₂OCH₂CH₂Br), ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete characterization of its atomic connectivity.

In the ¹H NMR spectrum of 2-Bromoethyl methanesulfonate, three distinct signals are expected, corresponding to the three non-equivalent sets of protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electronic environment of the protons.

Methyl Protons (CH₃-SO₂): The three protons of the methyl group attached to the sulfonyl group are expected to appear as a singlet. Being attached to the electron-withdrawing sulfonyl group, this signal would be found in the downfield region typical for such groups, generally around 3.0-3.3 ppm.

Methylene (B1212753) Protons (-O-CH₂-): The two protons on the carbon adjacent to the ester oxygen are deshielded by this electronegative atom. Their signal is expected to be a triplet, due to coupling with the adjacent -CH₂Br protons. This triplet would likely appear in the range of 4.3-4.6 ppm.

Methylene Protons (-CH₂-Br): The two protons on the carbon bonded to the bromine atom are also deshielded. Bromine's electronegativity would shift this signal downfield. It is expected to appear as a triplet due to coupling with the neighboring -OCH₂- protons, typically in the region of 3.5-3.8 ppm.

The coupling between the two methylene groups (-OCH₂CH₂Br) is a classic example of vicinal coupling, where protons on adjacent carbons interact, causing their signals to split into triplets according to the n+1 rule (where n=2 protons on the adjacent carbon). The magnitude of this interaction is given by the coupling constant, J, typically around 6-7 Hz for freely rotating alkyl chains.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃-SO₂ | 3.0 - 3.3 | Singlet (s) |

| -CH₂-Br | 3.5 - 3.8 | Triplet (t) |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. chemicalbook.com For this compound, three distinct signals are anticipated, corresponding to the three unique carbon environments. docbrown.infolibretexts.org

Methyl Carbon (CH₃-SO₂): This carbon is attached to the sulfur atom and is expected to have a chemical shift in the range of 35-40 ppm.

Bromo-substituted Carbon (-CH₂-Br): The carbon atom directly bonded to the electronegative bromine atom will be deshielded. Its resonance is expected in the 25-35 ppm range. docbrown.info

Oxygen-substituted Carbon (-O-CH₂-): The carbon atom bonded to the ester oxygen is the most deshielded of the aliphatic carbons due to the high electronegativity of oxygen. libretexts.org Its signal is predicted to appear further downfield, typically in the range of 65-70 ppm.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-Br | 25 - 35 |

| CH₃-SO₂ | 35 - 40 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. libretexts.org

Two-dimensional NMR techniques are used to further confirm the molecular structure by showing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of the ethyl group. libretexts.org It would show a cross-peak between the signals of the -OCH₂- protons and the -CH₂Br protons, definitively establishing their adjacent relationship. huji.ac.illibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.org An HSQC spectrum of this compound would show three cross-peaks:

The proton signal around 3.0-3.3 ppm would correlate with the carbon signal at 35-40 ppm (the CH₃ group).

The proton triplet at 3.5-3.8 ppm would correlate with the carbon signal at 25-35 ppm (the CH₂Br group).

The proton triplet at 4.3-4.6 ppm would correlate with the carbon signal at 65-70 ppm (the OCH₂ group).

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by strong absorptions from the methanesulfonyl group. The key functional groups and their expected absorption regions are:

S=O Asymmetric and Symmetric Stretching: The sulfonyl group (SO₂) gives rise to two very strong and characteristic stretching bands. The asymmetric stretch is typically found at a higher frequency than the symmetric stretch. For methanesulfonate esters, these are expected around 1350-1370 cm⁻¹ (asymmetric) and 1170-1180 cm⁻¹ (symmetric). researchgate.net

C-H Stretching and Bending: Absorptions corresponding to the stretching and bending vibrations of the C-H bonds in the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. libretexts.org

C-O Stretching: The stretching of the C-O single bond in the ester linkage is expected to produce a strong band in the 1000-1100 cm⁻¹ region.

S-O Stretching: The S-O single bond stretch in the ester linkage typically appears in the 900-1000 cm⁻¹ range.

C-S Stretching: The stretch for the carbon-sulfur bond is generally weaker and appears in the 700-800 cm⁻¹ region. researchgate.net

C-Br Stretching: The carbon-bromine bond gives a characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium |

| S=O (Sulfonyl) | Asymmetric Stretch | 1350 - 1370 | Strong |

| C-H (Alkyl) | Bend | 1350 - 1470 | Medium |

| S=O (Sulfonyl) | Symmetric Stretch | 1170 - 1180 | Strong |

| C-O (Ester) | Stretch | 1000 - 1100 | Strong |

| S-O (Ester) | Stretch | 900 - 1000 | Medium |

| C-S | Stretch | 700 - 800 | Medium-Weak |

Note: Predicted values are based on characteristic frequencies for these functional groups. researchgate.netlibretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. s-a-s.org For this compound, the following features would be expected in its Raman spectrum:

Symmetric vibrations, which are often weak in the IR spectrum, tend to be strong in the Raman spectrum. Therefore, the symmetric stretch of the S=O bonds (around 1170-1180 cm⁻¹) is expected to be a particularly intense peak. researchgate.netnih.gov

The C-S and S-O stretching vibrations would also be readily observable.

The C-Br stretch would also produce a signal in the Raman spectrum.

C-H stretching and bending modes are also Raman active, complementing the information from the IR spectrum. libretexts.org

Together, these spectroscopic methods provide a comprehensive and unambiguous characterization of the molecular structure of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. For this compound, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺˙) which is a radical cation. Due to the presence of bromine, the molecular ion peak would appear as a characteristic doublet (M⁺˙ and [M+2]⁺˙) of nearly equal intensity, owing to the natural isotopic abundance of ⁷⁹Br (50.5%) and ⁸¹Br (49.5%). whitman.edu

The molecular ion of this compound is energetically unstable and undergoes fragmentation through various pathways. The fragmentation is guided by the stability of the resulting ions and neutral radicals. libretexts.org Key fragmentation processes for this molecule would involve cleavage of the C-S, S-O, C-O, and C-Br bonds.

Plausible Fragmentation Pathways:

Alpha-cleavage: Cleavage of bonds adjacent to the sulfonyl group is common. Loss of the bromoethoxy group (•OCH₂CH₂Br) would lead to the formation of the stable methanesulfonyl cation (CH₃SO₂⁺).

C-O Bond Cleavage: Fragmentation of the C-O bond can result in two possible charged species: the bromoethyl cation (CH₂CH₂Br⁺) or the methanesulfonate cation (CH₃SO₃⁺).

C-S Bond Cleavage: Cleavage of the C-S bond can lead to the formation of a methyl cation (CH₃⁺) and a [M-CH₃]⁺ fragment.

Loss of Bromine: The C-Br bond is relatively weak and can cleave to form a [M-Br]⁺ cation and a bromine radical.

Rearrangements: More complex rearrangements could lead to the elimination of neutral molecules like sulfur dioxide (SO₂). For instance, the molecular ion could rearrange to eliminate SO₂ and form a C₃H₇Br⁺˙ radical cation.

The relative abundance of these fragment ions provides insight into the molecule's structure. The most stable ions, such as the methanesulfonyl cation, are often observed as prominent peaks in the spectrum. chemguide.co.uk

Table 1: Predicted Mass Spectrometry Fragments of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 202 | 204 | Molecular Ion | [C₃H₇BrO₃S]⁺˙ | Exhibits characteristic M/[M+2] isotopic pattern. |

| 123 | 125 | [M - CH₃SO₂]⁺ | [C₂H₄Br]⁺ | Loss of a methanesulfonyl radical. |

| 107 | 109 | [M - CH₃SO₃]⁺ | [C₂H₄Br]⁺ | Often written as the bromoethyl cation. |

| 95 | 95 | Methanesulfonate Ion | [CH₃O₃S]⁺ | Cleavage of the O-C₂H₄Br bond. |

| 79 | 79 | Methanesulfonyl Cation | [CH₃SO₂]⁺ | A common and stable fragment for methanesulfonates. |

| 43 | 43 | Propyl Cation | [C₃H₇]⁺ | Possible fragment from rearrangement. |

Synthesis and Reactivity of 2 Bromoethyl Methanesulfonate Derivatives and Analogs

Haloethyl Methanesulfonate (B1217627) Congeners

Haloethyl methanesulfonates are a class of organic compounds characterized by a methanesulfonate group and a halogen atom attached to an ethyl backbone. The nature of the halogen atom significantly influences the compound's reactivity and synthetic utility.

2-Chloroethyl Methanesulfonate: Synthesis and Comparative Reactivity

2-Chloroethyl methanesulfonate is a versatile chemical reagent used in organic synthesis, particularly as an alkylating agent. chemimpex.com It serves as a crucial intermediate in the production of various pharmaceuticals, including anticancer agents, and is also used in biochemical research to study DNA and RNA interactions. chemimpex.com

Synthesis: The synthesis of 2-Chloroethyl methanesulfonate can be achieved through the reaction of methanesulfonyl chloride with 2-chloroethanol (B45725). A modified literature method involves dissolving methanesulfonyl chloride in acetonitrile (B52724) under stirring. A solution of triethylamine (B128534) and acetonitrile is then added dropwise while maintaining a low temperature (-30 °C). Subsequently, a solution of 2-chloroethanol in acetonitrile is added, and the mixture is stirred for an additional two hours to yield the final product. rsc.org

Reactivity: The reactivity of 2-chloroethyl methanesulfonate is primarily defined by its function as an alkylating agent. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. In comparison to its bromo- and fluoro-congeners, its reactivity and toxicity profile differs. For instance, while both 2-chloroethyl (methylsulfonyl)methanesulfonate and 2-fluoroethyl (methylsulfonyl)methanesulfonate show high effectiveness against P388 leukemia cells in vivo, the fluoro- derivative is noted to be more toxic. nih.gov

A study on (methylsulfonyl)methanesulfonate esters revealed that they are generally more active than the analogous simple methanesulfonates and chloromethanesulfonates. nih.gov The structural properties of a related compound, 2-chloroethyl(methylsulfonyl)methanesulfonate (clomesone), have been extensively studied using X-ray diffraction and theoretical methodologies. rsc.orgrsc.org

2-Fluoroethyl Methanesulfonate: Synthetic Routes and Applications

2-Fluoroethyl methanesulfonate is another important haloethyl methanesulfonate analog. Its high reactivity makes it a subject of interest in medicinal chemistry and for the synthesis of radiolabeled compounds.

Synthetic Routes: The synthesis of haloethyl (methylsulfonyl)methanesulfonates, including the 2-fluoroethyl variant, can be accomplished via sulfene (B1252967) intermediates. nih.gov While specific, detailed synthetic routes for 2-fluoroethyl methanesulfonate are not extensively detailed in the provided context, the general methods for preparing methanesulfonate esters from the corresponding alcohol (2-fluoroethanol) and a methanesulfonyl halide are applicable.

Applications: 2-Fluoroethyl methanesulfonate has demonstrated significant biological activity. It is highly effective against P388 leukemia cells in vivo, though it exhibits higher toxicity compared to its chloro-analog. nih.gov This compound is also relevant in the context of positron emission tomography (PET) tracer development. Highly reactive sulfonate esters are considered promising precursors for ¹⁸F-nucleophilic fluorination under mild conditions, which is a key step in synthesizing ¹⁸F-labeled compounds for PET imaging. researchgate.net

Table 1: Comparative Data of Haloethyl Methanesulfonate Congeners

| Compound | Molecular Formula | Molecular Weight | Key Application | Reference |

|---|---|---|---|---|

| 2-Chloroethyl methanesulfonate | C3H7ClO3S | 158.6 g/mol | Intermediate for pharmaceuticals (e.g., anticancer agents). chemimpex.com | chemimpex.com |

| 2-Fluoroethyl methanesulfonate | C3H7FO3S | 142.15 g/mol | Antineoplastic agent, precursor for ¹⁸F-labeling. nih.govresearchgate.net | nih.govnih.gov |

Branched and Substituted Bromoalkyl Sulfonates

Introducing branches or cyclic substituents like dioxolanes onto the bromoalkyl sulfonate structure creates specialized reagents with unique synthetic applications.

Synthesis of Dioxolane-Appended Bromoalkyl Methanesulfonates

Dioxolane-appended bromoalkyl methanesulfonates are complex molecules used as intermediates in multi-step syntheses. The dioxolane group serves as a protecting group for a diol functionality, allowing for selective reactions at other parts of the molecule.

An improved synthesis for a specific compound in this class, (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate(ester), has been described. epo.org The process involves reacting (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate(ester) with 2-bromo-1-(4-chlorophenyl)-ethanone in the presence of a methanesulfonic acid catalyst. epo.org The reaction is stirred while bubbling nitrogen through the mixture. After an extended period, the mixture is worked up with ethyl acetate (B1210297) and washed. The final product is purified by crystallization from a solvent like ethanol. epo.org This method significantly increases the yield compared to prior art. epo.org

Bromoethyl-Containing Sulfonium (B1226848) Salts as Reagents

Bromoethyl-containing sulfonium salts are effective reagents for creating heterocyclic compounds. nih.gov These salts act as annulation agents, facilitating the formation of rings.

For example, the reaction of a bromoethylsulfonium salt with 1,2- or 1,3-aminoalcohols produces six- and seven-membered rings, such as morpholines and benzoxazepines, in good to excellent yields. nih.govbohrium.com The reaction mechanism proceeds through the in-situ generation of a vinyl sulfonium salt, which then undergoes an annulation reaction. bohrium.com This method is versatile, accommodating various nitrogen substituents and allowing for the use of aminothiols and diamines to synthesize thiomorpholines, piperazines, and benzodiazepines. bohrium.com Commercially available (2-bromoethyl)sulfonium triflate has also been used with arylglycine derivatives to synthesize four-membered azetidine (B1206935) rings under mild conditions. organic-chemistry.org

Table 2: Applications of Bromoethyl-Containing Sulfonium Salts

| Reagent | Reactant | Product Class | Reaction Type | Reference |

|---|---|---|---|---|

| Bromoethylsulfonium salt | 1,2-/1,3-Aminoalcohols | Morpholines, Benzoxazepines | Annulation | nih.govbohrium.com |

| Bromoethylsulfonium salt | Aminothiols, Diamines | Thiomorpholines, Piperazines | Annulation | bohrium.com |

| (2-Bromoethyl)sulfonium triflate | Arylglycine derivatives | Azetidines | Cyclization | organic-chemistry.org |

Metal Methanesulfonate Salts in Stoichiometric Synthesis

While often used as catalysts or in electroplating, metal methanesulfonate salts also serve as important stoichiometric reagents in organic synthesis. googleapis.com Methanesulfonic acid is a strong, non-oxidizing acid, and its metal salts are typically very soluble in water, a property they share with metal nitrates. rsc.orgwikipedia.org

A primary method for preparing metal methanesulfonates is the reaction of methanesulfonic acid with a stoichiometric amount of a metal oxide, hydroxide (B78521), or carbonate. rsc.org Another key synthetic application involves metathesis reactions. For instance, a metal methanesulfonate can be prepared by reacting a soluble metal sulfate (B86663) with a Group IIA (alkaline earth metal) methanesulfonate, such as Ba(OMs)₂. This reaction is driven to completion by the precipitation of the insoluble Group IIA metal sulfate co-product. googleapis.com

Similarly, silver methanesulfonate can be reacted with a soluble metal chloride, bromide, or iodide to produce the corresponding metal methanesulfonate, driven by the precipitation of the insoluble silver halide. googleapis.com In these reactions, it is crucial to use stoichiometrically equivalent amounts of the reactants to avoid contamination of the final product, as excess reactants can be difficult to remove. googleapis.com

Table 3: Stoichiometric Synthesis Using Metal Methanesulfonates

| Metal Methanesulfonate Reagent | Co-reactant | Product | Driving Force | Reference |

|---|---|---|---|---|

| Barium Methanesulfonate | Soluble metal sulfate | Target Metal Methanesulfonate | Precipitation of Barium Sulfate | googleapis.com |

| Silver Methanesulfonate | Soluble metal halide (Cl, Br, I) | Target Metal Methanesulfonate | Precipitation of Silver Halide | googleapis.com |

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for 2-Bromoethyl Methanesulfonate (B1217627) Synthesis

The synthesis of alkyl sulfonate esters, including 2-bromoethyl methanesulfonate, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles, aiming for more sustainable and environmentally benign processes.

One promising avenue is the use of ionic liquids (ILs) as both catalysts and recyclable solvents. researchgate.netnih.govacs.orgnih.gov ILs offer the potential for high yields and selectivity in esterification reactions while allowing for easy separation and reuse of the reaction medium, thereby minimizing waste. researchgate.netnih.gov The development of sulfonic acid-functionalized ionic liquids (SAILs) is particularly noteworthy, as they can act as self-separating catalysts, further simplifying the purification process. nih.gov

Photocatalysis and electrochemistry represent another frontier in the green synthesis of sulfonate esters. acs.orgacs.orgnih.govresearchgate.netorganic-chemistry.orgrsc.orgrsc.orgnih.gov Visible-light-induced methods, for instance, can facilitate the synthesis of sulfonate esters under mild conditions, often without the need for a metal catalyst. rsc.org Electrochemical approaches offer a reagent-free method for the formation of C-S bonds, generating sulfonate esters through the anodic oxidation of more readily available starting materials. nih.govrsc.org These methods reduce the reliance on hazardous reagents and high temperatures, aligning with the core tenets of green chemistry.

| Green Synthesis Approach | Key Advantages | Representative Research Focus |

| Ionic Liquids (ILs) | Recyclable solvent/catalyst, reduced waste, potentially milder reaction conditions. | Synthesis and application of sulfonic acid-functionalized ILs for esterification. nih.gov |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions, high selectivity. | Catalyst-free, visible-light-induced synthesis of sulfonate esters from arylazo sulfones. rsc.org |

| Electrochemistry | Reagent-free activation, high atom economy, potential for scalability. | Anodic oxidation of arenes and alcohols with an SO2 source to form alkyl arylsulfonates. nih.gov |

Exploration of Novel Catalytic Transformations Involving Bromoethyl Methanesulfonates

The bifunctional nature of this compound, possessing both a reactive alkyl bromide and a sulfonate ester, makes it an intriguing substrate for novel catalytic transformations. Future research will likely focus on leveraging this dual reactivity to construct complex molecular architectures.

A significant area of exploration is the use of this compound in palladium-catalyzed cross-coupling reactions . nih.govrsc.orgrsc.org The carbon-bromine bond can readily participate in reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of new carbon-carbon bonds. wikipedia.orgmdpi.com This would enable the facile introduction of the ethoxy methanesulfonate moiety into a wide array of organic molecules, opening up new avenues for the synthesis of functional materials and biologically active compounds.

Furthermore, the development of catalysts that can selectively activate either the C-Br bond or the S-O bond of the methanesulfonate group would provide a powerful tool for sequential functionalization. For instance, a catalytic system could be designed to first facilitate a cross-coupling reaction at the bromide, followed by a nucleophilic substitution at the sulfonate ester, all in a one-pot procedure. The use of methanesulfonic acid (MSA) itself as a catalyst in reactions such as alkylation and esterification also points towards the potential for developing catalytic cycles where the methanesulfonate group of the substrate plays a more active role in the transformation. researchgate.netresearchgate.netnih.gov

| Catalytic Transformation | Potential Application | Key Research Challenge |

| Palladium-Catalyzed Cross-Coupling | Synthesis of complex molecules with the ethoxy methanesulfonate group. | Developing selective catalysts for reactions involving multifunctional substrates. |

| Selective Bond Activation | Stepwise, one-pot functionalization of both ends of the molecule. | Designing catalysts that can differentiate between the C-Br and S-O bonds. |

| Methanesulfonate-Involved Catalysis | Creating novel reaction pathways where the sulfonate group participates in catalysis. | Understanding the coordination chemistry of the methanesulfonate group with various metal centers. |

Computational Design of New Reactivity Profiles for Alkyl Sulfonate Esters

The advancement of computational chemistry, particularly Density Functional Theory (DFT) , provides an unprecedented opportunity to understand and predict the reactivity of alkyl sulfonate esters at the molecular level. acs.orgresearchgate.netmdpi.comresearchgate.netnih.govscielo.org.mx Future research will increasingly rely on these in silico tools to design novel sulfonate esters with tailored reactivity profiles.

By modeling the transition states of reactions involving this compound, researchers can gain insights into the mechanisms of its reactions with various nucleophiles. acs.org This understanding can then be used to predict how modifications to the structure of the sulfonate ester will affect its reactivity. For example, the introduction of electron-withdrawing or -donating groups on a modified sulfonate ester could be computationally modeled to fine-tune its electrophilicity and leaving group ability.

This computational-first approach will accelerate the discovery of new reagents for organic synthesis. Instead of relying solely on empirical screening, new alkyl sulfonate esters can be designed and evaluated computationally before being synthesized in the lab. This will not only save time and resources but also allow for the creation of reagents with highly specific and predictable reactivity.

Integration of this compound into Advanced Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the bottom-up construction of complex and functional materials. The bifunctional nature of this compound makes it an ideal building block for the creation of advanced supramolecular assemblies.

The two distinct ends of the molecule can be functionalized to participate in different types of non-covalent interactions. For example, the bromoethyl end could be converted to a group capable of hydrogen bonding or π-stacking, while the methanesulfonate end could participate in electrostatic interactions. This would allow for the programmed self-assembly of the molecules into well-defined structures such as supramolecular polymers, gels, or discrete cages.

Furthermore, the covalent reactivity of the bromoethyl group can be used to "lock" these self-assembled structures into more robust forms. This combination of reversible self-assembly and irreversible covalent capture is a key strategy in the development of adaptive and responsive materials.

| Supramolecular Application | Role of this compound | Potential Outcome |

| Supramolecular Polymers | As a bifunctional monomer or linker. | Creation of novel materials with tunable properties. |

| Self-Assembled Gels | As a gelator that forms fibrous networks through non-covalent interactions. | Development of new soft materials for applications in drug delivery and tissue engineering. |

| Covalent Capture of Assemblies | The bromoethyl group can form covalent bonds to stabilize a pre-formed supramolecular structure. | Generation of robust nanostructures with defined shapes and sizes. |

New Frontiers in the Application of Bromoethyl Methanesulfonates in Chemical Biology (emphasizing chemical tools, not biological outcomes)

The reactivity of this compound as a bifunctional alkylating agent makes it a valuable starting point for the development of sophisticated chemical tools to probe biological systems. mdpi.comresearchgate.netnih.govnih.govoncohemakey.com The focus in this area is not on the therapeutic outcomes themselves, but on the creation of molecules that can be used to study biological processes.

One of the most exciting frontiers is the development of covalent chemical probes . ljmu.ac.ukrsc.orgrsc.orgnih.gov The bromoethyl group can act as a "warhead," forming a covalent bond with nucleophilic residues (such as cysteine or histidine) on proteins. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the methanesulfonate end of the molecule, researchers can create probes for activity-based protein profiling (ABPP). These probes can be used to identify the targets of a drug, map active sites of enzymes, or discover new protein-protein interactions.

Moreover, the principles of targeted covalent inhibition can be applied to design highly specific probes. By incorporating a recognition motif that directs the this compound core to a specific protein, researchers can create tools to selectively label and study that protein in its native cellular environment. This approach is invaluable for understanding the function of individual proteins in complex biological pathways.

| Chemical Biology Tool | Design Principle | Application |

| Activity-Based Protein Profiling (ABPP) Probes | A reactive bromoethyl group for covalent modification and a reporter tag for detection. | Identifying enzyme activities in complex proteomes and discovering new drug targets. |

| Targeted Covalent Probes | A recognition element for a specific protein combined with the bromoethyl "warhead". | Selectively labeling and studying the function of a single protein in a cell. |

| Cross-linking Reagents | The two reactive ends of the molecule can be used to link interacting proteins. | Mapping protein-protein interaction networks. |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-bromoethyl methanesulfonate, and how can its purity be verified?

- Synthesis Protocol : React methanesulfonyl chloride with 2-bromoethanol in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Maintain temperatures below 0°C to minimize side reactions (e.g., hydrolysis).

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Purity Verification : Characterize via -NMR (δ 3.5–4.0 ppm for CH-SO) and GC-MS. Monitor residual solvents (e.g., dichloromethane) by headspace GC .

Q. How does this compound compare to ethyl methanesulfonate (EMS) in alkylation efficiency?

- Reactivity : The bromine substituent enhances electrophilicity compared to EMS, increasing alkylation rates in SN2 reactions. For example, it reacts 3–5× faster with nucleophiles like guanine in DNA.

- Experimental Validation : Use competitive kinetic assays with model nucleophiles (e.g., pyridine or thiosulfate) to quantify relative reactivity .

Q. What safety protocols are critical when handling this compound?

- Exposure Controls : Use closed-system reactors, local exhaust ventilation, and PPE (nitrile gloves, face shields).

- Decontamination : Neutralize spills with 10% sodium bicarbonate before disposal.

- Storage : Keep at 2–8°C in amber glass under inert gas to prevent degradation .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability in aqueous buffers be resolved?

- Contradiction Analysis : Conflicting hydrolysis rates (e.g., t = 2–24 hours in pH 7.4 buffer) may arise from trace nucleophiles (e.g., chloride ions).

- Methodology : Use HPLC-MS to monitor degradation products (e.g., methanesulfonic acid and 2-bromoethanol). Control ionic strength and buffer composition (e.g., avoid phosphate buffers) .

Q. What mechanistic insights can be gained from studying its reaction with biomolecules (e.g., proteins or DNA)?

- DNA Alkylation : Preferentially alkylates the N7 position of guanine, detected via comet assays or LC-MS/MS. Compare mutagenicity profiles to EMS using Ames tests with Salmonella strains TA1535 and TA100.

- Protein Modification : Use MALDI-TOF to identify adducts (e.g., cysteine or lysine residues). Kinetic studies reveal second-order rate constants of ~0.1 Ms at 37°C .

Q. How does steric hindrance affect its reactivity in SN2 vs. SN1 pathways?

- Experimental Design : Compare reaction rates with primary vs. tertiary alcohols. For example, in ethanol, SN2 dominates (k = 1.2 × 10 Ms), while in tert-butanol, SN1 becomes significant (k = 8.5 × 10 Ms).

- Supporting Data : Use isotopic labeling () in hydrolysis studies to track inversion (SN2) vs. racemization (SN1) .

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

- Impurity Profiling : Employ UPLC-QTOF for high-resolution detection of byproducts (e.g., diethyl sulfone or bromoethanol).

- Validation : Use spike-and-recovery experiments with certified reference standards (e.g., sodium 2-bromoethanesulfonate) to achieve LOQs < 0.1 ppm .

Key Recommendations for Researchers

- Synthesis : Prioritize anhydrous conditions to suppress hydrolysis.

- Safety : Implement real-time vapor monitoring for methanesulfonic acid byproducts.

- Data Interpretation : Contextualize reactivity using computational models (e.g., DFT for transition-state analysis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.